molecular formula C73H52N4 B1591344 Spiro-TAD CAS No. 189363-47-1

Spiro-TAD

Cat. No.: B1591344
CAS No.: 189363-47-1
M. Wt: 985.2 g/mol
InChI Key: MQRCTQVBZYBPQE-UHFFFAOYSA-N
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Description

Spiro-TAD, also known as 2,2’,7,7’-tetrakis(N,N-di-p-tolylamino)-9,9’-spirobifluorene, is a derivative of spiro-OMeTAD. It is a well-known hole-transporting material used in perovskite solar cells. The compound is characterized by its spiro linkage, which provides unique electronic and optical properties, making it an essential component in the field of organic electronics .

Mechanism of Action

Target of Action

The primary target of 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene, also known as Spiro-TAD, is the hole-transporting layer (HTL) in perovskite solar cells (PSCs) . The HTL plays a crucial role in the efficient operation of PSCs by facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode .

Mode of Action

This compound interacts with its target, the HTL, by enhancing its conductivity. This is usually achieved by oxidizing a portion of the this compound molecules using various dopants . The oxidized this compound then facilitates the transport of holes from the perovskite layer to the electrode, thereby improving the efficiency of the PSCs .

Biochemical Pathways

The action of this compound affects the electron-hole diffusion pathway in PSCs. The enhanced conductivity of the HTL due to the oxidized this compound allows for longer diffusion lengths for electrons and holes, contributing to the high absorption coefficient and low material cost of PSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its stability and degradation in the PSCs. It was found that oxidized this compound is readily reduced to the neutral molecule upon interaction with all five perovskite compositions . This reduction reaction is greatly enhanced at elevated temperatures .

Result of Action

The result of this compound’s action is an increase in the power conversion efficiency of PSCs . The long-term stability of the devices is insufficient and needs to be addressed before market entry . The observed sensitivity of the oxidized this compound to ion diffusion, especially at elevated temperatures, causes a decrease in the conductivity observed in the doped films of this compound, and it also contributes significantly to a drop in the performance of PSCs operated under prolonged thermal stress .

Action Environment

Environmental factors such as moisture and oxygen ingress, UV light, electrical bias, temperature, and their variation influence the action, efficacy, and stability of this compound . For example, diffusion of iodide ions from the perovskite layer is the main cause for the reduction reaction of oxidized this compound, which is greatly enhanced at elevated temperatures . This sensitivity to ion diffusion and temperature causes a decrease in the performance of PSCs operated under prolonged thermal stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro-TAD involves multiple steps, starting with the preparation of the spirobifluorene core. The core is then functionalized with N,N-di-p-tolylamino groups. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Scientific Research Applications

Chemistry

Spiro-TAD is extensively used in the field of organic electronics, particularly in perovskite solar cells. Its unique electronic properties make it an ideal hole-transporting material, enhancing the efficiency and stability of these solar cells .

Biology and Medicine

Industry

In the industrial sector, this compound is used in the production of high-efficiency solar cells and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro-TAD is unique due to its specific functional groups and spiro linkage, which provide enhanced stability and charge transport properties compared to other similar compounds. Its derivatives offer a range of electronic properties, making it versatile for various applications .

Properties

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCTQVBZYBPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H52N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583205
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

985.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189363-47-1
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octaphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: Spiro-TAD consists of two fluorene units linked by a spiro carbon atom, with each fluorene bearing two diphenylamine groups. This unique spiro-linkage contributes to its distinct optical and electronic properties. [] The material exhibits a maximum absorption peak at 415 nm and possesses a bandgap of 2.98 eV, as determined by absorption and emission spectroscopy. []

A: this compound possesses a high hole mobility, meaning it efficiently transports positive charges (holes) within the OLED device. [] This property makes it suitable as a hole transport layer (HTM), facilitating the movement of holes from the anode towards the emissive layer, where they recombine with electrons to generate light. [, , ]

A: Research indicates that by optimizing solution-deposition conditions, such as solvent and concentration, this compound films fabricated via solution processing can achieve comparable charge transport properties to those prepared by traditional vacuum deposition. [] This finding highlights the potential of solution processing as a cost-effective alternative for large-scale device fabrication.

A: The amorphous morphology of this compound contributes to its excellent temperature stability in OLED devices. [, ] This stability stems from the material's high glass transition temperature (Tg), which prevents crystallization and maintains its amorphous structure even at elevated temperatures.

A: Compared to OLEDs using other materials, incorporating this compound as the HTM significantly improves device stability at higher temperatures. Studies have shown minimal performance degradation in this compound-based OLEDs even when exposed to temperatures up to 140°C. [, ] This enhanced thermal stability makes this compound particularly attractive for applications requiring robust operation under demanding conditions.

A: Yes, this compound has also been explored as a potential HTM in Dye-Sensitized Solar Cells (DSSCs). [, ] Researchers are actively investigating its effectiveness in facilitating hole transport within DSSC architectures and its impact on overall device efficiency.

A: While liquid electrolytes are commonly used in DSSCs, they pose challenges related to leakage and long-term stability. this compound, as a solid-state HTM, offers potential advantages in terms of device longevity and stability by eliminating the issues associated with liquid components. []

A: Yes, research has shown that this compound can be effectively p-doped using strong molecular dopants like F6-TCNNQ (2,2′‐(perfluoronaphthalene‐2,6‐diylidene)dimalononitrile). [] This doping process enhances the conductivity of this compound by increasing the concentration of charge carriers, making it even more suitable for use in electronic devices.

A: The interaction between this compound and F6-TCNNQ during doping leads to significant changes in the film morphology. [] Understanding these morphological alterations is crucial for optimizing device performance as it can influence charge transport properties.

A: Yes, studies have investigated magnetoresistance (MR) effects in this compound-based field-effect transistors (FETs). [, ] These investigations provide insights into the charge transport mechanisms within this compound and its potential for spintronic applications, which exploit both the charge and spin of electrons.

A: Research has highlighted the significance of interface engineering in this compound devices. For instance, the treatment of the gate dielectric surface in FETs or the incorporation of interlayers can significantly impact device performance by influencing charge injection and transport. [, ]

A: Yes, theoretical studies utilizing quantum-chemical calculations have been conducted to understand the charge transport parameters in this compound and related compounds. [] These studies help elucidate the relationship between molecular structure, electronic properties, and charge transport behavior.

A: The spirobifluorene core provides a rigid and three-dimensional structure to this compound and its derivatives. [, ] This structural feature contributes to the high glass transition temperatures observed in these compounds, leading to enhanced thermal stability in device applications.

A: Theoretical studies have shown that varying the substituents on the spirobifluorene core can significantly influence the electronic properties and charge transport parameters of this compound derivatives. [] This highlights the possibility of fine-tuning the material's properties through chemical modification.

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